![molecular formula C17H28ClNO2 B14623975 3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride CAS No. 58989-32-5](/img/structure/B14623975.png)
3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a dimethylamino group, an ethoxycyclohexyl group, and a phenol moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride typically involves multiple steps:
Formation of the Ethoxycyclohexyl Group: This can be achieved through the alkylation of cyclohexanol with ethyl bromide under basic conditions.
Introduction of the Dimethylamino Group: This step involves the reaction of the ethoxycyclohexyl derivative with dimethylamine in the presence of a suitable catalyst.
Attachment to the Phenol Moiety: The final step involves the coupling of the dimethylamino-(2-ethoxycyclohexyl)methyl group with phenol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride form.
化学反応の分析
Types of Reactions
3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives of the original compound.
科学的研究の応用
3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses. For example, it may inhibit certain enzymes, leading to reduced production of inflammatory mediators.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)phenol: Lacks the ethoxycyclohexyl group, making it less complex.
2-Ethoxyphenol: Lacks the dimethylamino group, resulting in different chemical properties.
N,N-Dimethyl-m-aminophenol: Similar structure but without the ethoxycyclohexyl group.
Uniqueness
3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
特性
CAS番号 |
58989-32-5 |
|---|---|
分子式 |
C17H28ClNO2 |
分子量 |
313.9 g/mol |
IUPAC名 |
3-[dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-4-20-16-11-6-5-10-15(16)17(18(2)3)13-8-7-9-14(19)12-13;/h7-9,12,15-17,19H,4-6,10-11H2,1-3H3;1H |
InChIキー |
HNEBWODFGKMEPD-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCCCC1C(C2=CC(=CC=C2)O)N(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


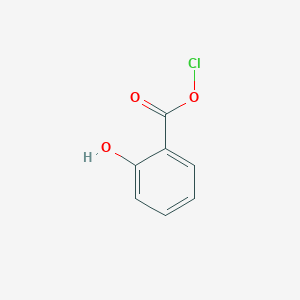

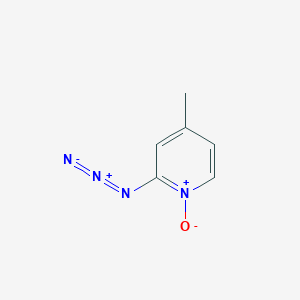
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
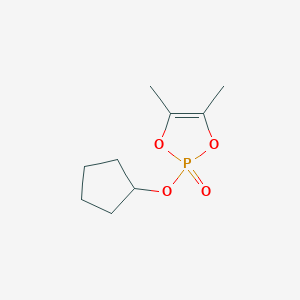
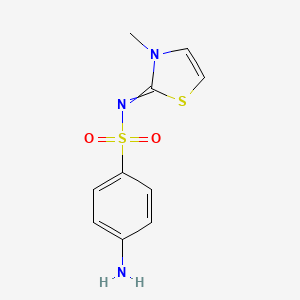
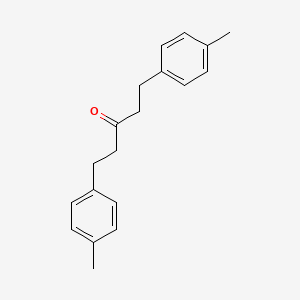

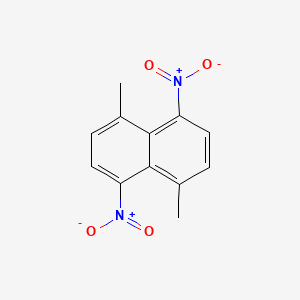

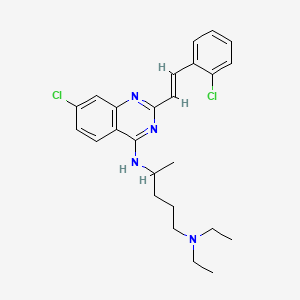
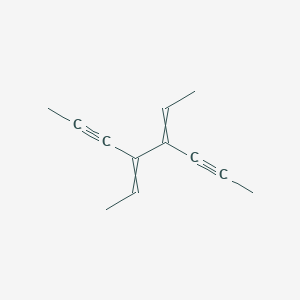
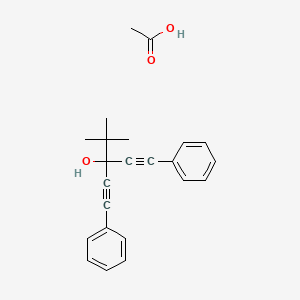
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)
